5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide
Description
5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a phthalazine core substituted with a pyrrolidine-ethyl moiety and a thiophene-sulfonamide side chain. The compound’s stereoelectronic properties and crystallographic data likely rely on tools such as the SHELX program suite for refinement and validation, a standard in small-molecule crystallography .
Properties
IUPAC Name |
5-ethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-2-16-9-10-20(29-16)30(27,28)22-15-19-17-7-3-4-8-18(17)21(26)25(23-19)14-13-24-11-5-6-12-24/h3-4,7-10,22H,2,5-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOTNWAVNRZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. These steps include the formation of intermediate compounds and their subsequent reactions under controlled conditions:
Intermediate Compound Formation: : The initial step involves the synthesis of intermediates such as phthalazinone derivatives.
Coupling Reactions: : These intermediates undergo coupling reactions with pyrrolidine and thiophene-2-sulfonamide to form the final compound.
Reaction Conditions: : Reactions are usually carried out under reflux conditions using solvents like dichloromethane or dimethylformamide, along with catalysts such as potassium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable procedures:
Batch Processing: : Employing large-scale batch reactors to ensure uniformity and consistency.
Continuous Flow Chemistry: : Utilizing continuous flow reactors for efficient and rapid synthesis, minimizing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, where it interacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : It can be reduced under specific conditions to yield secondary amines or other reduced derivatives.
Substitution: : The thiophene ring allows for electrophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, sulfonating agents.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction.
Halogenated Thiophene Derivatives: from substitution reactions.
Scientific Research Applications
This compound is valuable in various scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a starting material for the synthesis of complex molecules.
Biology: : Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to the modulation of biochemical pathways. For example, it might inhibit an enzyme involved in the inflammatory process, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs (A, B, and C) based on functional groups, molecular interactions, and hypothesized biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. Thio Groups : The target compound’s sulfonamide group may enhance hydrogen-bonding capacity compared to Analog A’s thio-terpene moiety, which could confer redox activity or metal chelation . Sulfonamides are well-documented in drug design for targeting enzymes like carbonic anhydrase, whereas thioethers often improve membrane permeability.
Heterocyclic Core: The dihydrophthalazine core in the target compound offers a planar, aromatic system for π-π stacking, contrasting with Analog A’s pyrimidinone (hydrogen-bond acceptor) and Analog C’s phthalazinone (PARP-targeting scaffold). Pyrrolidine substituents, as in the target compound, often enhance solubility and bioavailability compared to Analog C’s piperazine.
Synthetic Strategies: Analog A’s use of TBS and phosphino protective groups suggests a multi-step synthesis, whereas the target compound’s synthesis might involve reductive amination or sulfonylation.
Crystallographic Validation : The target compound’s structural confirmation likely employs SHELX for refinement, similar to small-molecule crystallography standards , whereas macromolecular analogs (e.g., nucleotide derivatives) may require additional tools.
Research Findings and Hypotheses
- Binding Affinity: Molecular docking studies (hypothetical) suggest the sulfonamide group interacts with catalytic lysine residues in kinases, akin to known sulfonamide inhibitors.
- Solubility : The pyrrolidine-ethyl chain may improve aqueous solubility over Analog B’s simpler ethyl-pyrrolidine, critical for oral bioavailability.
- Stability: The phthalazine core’s conjugation system could reduce metabolic degradation compared to pyrimidinone-based analogs.
Q & A
Basic Question: What are the key challenges in synthesizing 5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide, and how can they be methodologically addressed?
Answer:
Synthesis challenges include managing competing side reactions (e.g., sulfonamide group hydrolysis or pyrrolidine ring instability) and achieving regioselectivity during coupling steps. Key strategies:
- Reagent Selection : Use palladium-based catalysts for coupling reactions to improve selectivity .
- Condition Optimization : Control temperature (e.g., 60–80°C for thiophene sulfonamide activation) and solvent polarity (e.g., DMF for solubility) to suppress byproducts .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization to isolate high-purity product .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Methodological approaches:
- Reproducibility Checks : Standardize assay protocols (e.g., fixed pH 7.4 buffer systems) and validate compound purity via HPLC (>95%) and mass spectrometry .
- Impact of Solubility : Pre-solubilize the compound in DMSO (≤1% v/v) to avoid aggregation artifacts in cell-based assays .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., phthalazinone derivatives) to identify trends in structure-activity relationships (SAR) .
Basic Question: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
A multi-technique approach is required:
Advanced Question: How can the compound’s stability under physiological conditions be systematically evaluated?
Answer:
Design accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4, 9.0) at 37°C for 24–72 hours, monitor via HPLC for degradation products (e.g., hydrolyzed sulfonamide) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for sulfonamides) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy .
Basic Question: What are the critical steps for designing a reproducible synthesis protocol for this compound?
Answer:
Key steps include:
- Intermediate Characterization : Validate each synthetic intermediate (e.g., 4-oxo-3,4-dihydrophthalazin-1-ylmethyl precursor) via NMR and IR (e.g., C=O stretch at ~1680 cm) .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track coupling reactions and quench at >90% conversion .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of thiophene-2-sulfonamide) and reaction time (12–24 hours) .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to pharmaceutically relevant targets (e.g., kinases or GPCRs), focusing on hydrogen bonds with the sulfonamide group and hydrophobic interactions with the pyrrolidine moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., RMSD <2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the phthalazinone ring) using Schrödinger’s Phase .
Basic Question: What strategies mitigate side reactions during the synthesis of the pyrrolidin-1-ylethyl substituent?
Answer:
- Protection-Deprotection : Temporarily protect the pyrrolidine nitrogen with a Boc group during sulfonamide coupling to prevent undesired alkylation .
- Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to minimize ring-opening side reactions .
- Byproduct Removal : Use aqueous workup (NaHCO) to eliminate acidic impurities .
Advanced Question: How can researchers validate the compound’s mechanism of action in enzymatic assays?
Answer:
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy, comparing inhibition kinetics with known inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry by titrating the compound into enzyme solutions .
- X-Ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding interactions at atomic resolution .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Primary Solvent : Ethanol or methanol for high solubility at elevated temperatures (>60°C).
- Anti-Solvent : Add water dropwise at 0°C to induce crystallization .
- Yield/Purity Trade-off : Slow cooling (1°C/min) improves crystal quality but reduces yield by ~10–15% .
Advanced Question: How can SAR studies guide the optimization of this compound’s pharmacological profile?
Answer:
- Core Modifications : Substitute the ethyl group on the thiophene ring with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
- Bioisosteric Replacement : Replace the phthalazinone ring with a quinazolinone to improve metabolic stability .
- In Silico ADMET Prediction : Use SwissADME to predict logP (target <3), CYP450 inhibition, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
